molecular formula C9H8BNO2 B12512579 2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid

2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid

Cat. No.: B12512579
M. Wt: 172.98 g/mol
InChI Key: IBOPZLYQFBLSRH-UHFFFAOYSA-N
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Description

2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phenyl ring bonded to a boronic acid group and a cyanoethenyl group, making it a versatile reagent in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)

    Temperature: Typically between 50-100°C

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Boronic esters, borates

    Reduction: Amines

    Substitution: Halogenated phenylboronic acids, nitrophenylboronic acids

Mechanism of Action

The mechanism of action of 2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as biosensors and drug delivery systems. The compound’s boronic acid group interacts with molecular targets, facilitating the formation of stable complexes that can be used for detection or therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid stands out due to its cyanoethenyl group, which imparts unique reactivity and enables its use in a broader range of applications compared to its analogs. This compound’s ability to participate in diverse chemical reactions and form stable complexes with biomolecules makes it a valuable tool in both research and industrial settings.

Properties

Molecular Formula

C9H8BNO2

Molecular Weight

172.98 g/mol

IUPAC Name

[2-(2-cyanoethenyl)phenyl]boronic acid

InChI

InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H

InChI Key

IBOPZLYQFBLSRH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C=CC#N)(O)O

Origin of Product

United States

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